1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride
Description
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride is a piperazine derivative characterized by a pyridinylmethoxy substituent at the para-position of the phenyl ring attached to the piperazine core. The trihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-[4-(pyridin-4-ylmethoxy)phenyl]piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.3ClH/c1-3-16(20-13-14-5-7-17-8-6-14)4-2-15(1)19-11-9-18-10-12-19;;;/h1-8,18H,9-13H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSNZQWSNEZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=NC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Pyridin-4-ylmethoxy)phenyl Intermediate
- Alkylation Reaction : The phenolic hydroxyl group of 4-hydroxyphenyl derivatives is alkylated with 4-(chloromethyl)pyridine or similar pyridin-4-ylmethyl halides in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
- Reaction Conditions : Reaction times vary from several hours to overnight, with temperature control between 0–30°C to maximize selectivity and minimize side reactions.
- Purification : The alkylated product is extracted, washed, and purified by column chromatography or recrystallization.
Coupling with Piperazine
- Nucleophilic Substitution : The piperazine nitrogen reacts with the alkylated intermediate under basic conditions or with coupling agents such as WSC·HCl (water-soluble carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) to form the desired piperazine-linked compound.
- Solvents and Catalysts : Reactions are typically performed in dichloromethane (CH2Cl2) or DMF at 0°C to room temperature.
- Yield : Coupling yields range from 40% to 90%, depending on reaction scale and purification efficiency.
Formation of Trihydrochloride Salt
- Acid Treatment : The free base compound is treated with 4.0 mol/L hydrochloric acid (HCl) in 1,4-dioxane or methanol at room temperature.
- Precipitation and Isolation : The trihydrochloride salt precipitates out and is collected by filtration, washed, and dried under reduced pressure.
- Purity : The resulting salt typically exhibits high purity (>98%) as confirmed by HPLC analysis.
Detailed Experimental Procedure Example
The following example is adapted from a comprehensive medicinal chemistry study detailing related compound syntheses:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Alkylation of 4-hydroxyphenyl derivative with 4-(chloromethyl)pyridine in DMF at room temperature for 16 h | 4-(chloromethyl)pyridine, DMF, r.t., 16 h | 63 | Purification by column chromatography |
| 2. Coupling with piperazine using WSC·HCl and HOBt in CH2Cl2 at 0°C to r.t. overnight | Piperazine, WSC·HCl, HOBt, CH2Cl2, 0°C to r.t., overnight | 79 | Purified by silica gel chromatography |
| 3. Treatment with 4.0 mol/L HCl in 1,4-dioxane at room temperature for 15 min to form trihydrochloride salt | 4.0 mol/L HCl in 1,4-dioxane, r.t., 15 min | 40 | Precipitation and filtration to isolate salt |
Analytical and Characterization Data
- NMR Spectroscopy : Chemical shifts consistent with the aromatic protons of the pyridine and phenyl rings, as well as the piperazine methylene groups, confirm the structure.
- Mass Spectrometry (MS) : Molecular ion peaks corresponding to the protonated molecular ion (M + H)+ are observed, confirming molecular weight.
- Purity : HPLC purity typically exceeds 98%, ensuring suitability for further biological evaluation.
Research Findings and Optimization Insights
- Introduction of pyridin-4-ylmethoxy substituents enhances aqueous solubility and biological activity.
- Formation of the trihydrochloride salt improves compound stability and handling.
- Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and minimizing side products.
- Use of coupling agents like WSC·HCl and HOBt facilitates efficient amide bond formation under mild conditions.
- Purification strategies including chromatographic techniques and recrystallization are essential for obtaining analytically pure material.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Alkylation solvent | DMF | Efficient solvation, good yield |
| Alkylation temperature | 0–30°C | Controls reaction rate and selectivity |
| Coupling agents | WSC·HCl, HOBt | Promotes amide bond formation |
| Coupling solvent | CH2Cl2, DMF | Good solubility for reactants |
| Salt formation acid | 4.0 mol/L HCl in 1,4-dioxane | Produces stable trihydrochloride salt |
| Reaction time (coupling) | Overnight (12–16 h) | Ensures complete conversion |
| Purification | Silica gel chromatography, recrystallization | High purity (>98%) |
| Final yield | 40–80% (varies by step) | Adequate for medicinal chemistry |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: : Can be oxidized at the phenyl or pyridine rings, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction at the methoxypyridine or phenyl groups, typically using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophilic or electrophilic substitutions on the pyridine or phenyl rings, using reagents such as halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides).
Oxidation: : KMnO₄ in acidic or neutral conditions, CrO₃ in acetic acid.
Reduction: : Hydrogen gas (H₂) with Pd/C catalyst, NaBH₄ in methanol.
Substitution: : Bromine (Br₂) in chloroform, alkyl halides in the presence of bases like K₂CO₃.
Oxidation: : Formation of corresponding phenols, carboxylic acids, or quinones.
Reduction: : Formation of reduced methoxypyridine or phenyl derivatives.
Substitution: : Introduction of halogen or alkyl groups on the pyridine or phenyl rings.
Scientific Research Applications
Biology: In biological research, 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride is used as a tool compound to study receptor-ligand interactions, protein binding, and enzyme activity, contributing to understanding of biochemical pathways.
Medicine: This compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor activities. It is studied in the development of new drugs targeting various diseases and conditions.
Industry: In the industrial sector, it finds applications in the production of specialty chemicals, additives, and materials, leveraging its unique chemical properties for enhancing product performance.
Mechanism of Action
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride exerts its effects through multiple mechanisms. It can interact with specific molecular targets such as receptors, enzymes, and proteins, modulating their activity and signaling pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological outcomes.
Comparison with Similar Compounds
Receptor Selectivity
- 5-HT1A/1B Modulation : Derivatives like 1-(3-trifluoromethylphenyl)piperazine exhibit potent 5-HT1A agonist activity, reducing sympathetic nerve discharge (SND) and blood pressure . In contrast, 1-(2-methoxyphenyl)piperazine shows variable effects on SND due to 5-HT1B receptor interactions .
- Dopamine D3 Selectivity: 1-(3-Cyanophenyl)piperazine derivatives demonstrate high selectivity for dopamine D3 receptors over D2, suggesting utility in treating addiction or Parkinson’s disease .
Cytotoxicity
Physicochemical Properties
- Solubility: Trihydrochloride salts (e.g., the target compound) exhibit higher aqueous solubility than free bases or mono-/dihydrochloride analogs, critical for in vivo bioavailability .
- Stability : Compounds with aryl ether linkages (e.g., pyridinylmethoxy) may show improved metabolic stability compared to ester or amide-containing analogs .
Research Findings and Trends
Substituent-Driven Activity : Electron-deficient aryl groups (e.g., -CF₃, -CN) enhance CNS receptor binding, while bulky hydrophobic groups improve anticancer activity .
Salt Forms : Hydrochloride salts dominate due to ease of synthesis and stability, though trihydrochloride forms (e.g., the target compound) are less common and require optimized purification protocols .
Spectroscopic Characterization : NMR and UV-Vis studies confirm that substituents like methoxy or chloro groups alter electron density distribution, impacting reactivity and HOMO-LUMO gaps .
Biological Activity
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an antimicrobial agent. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a pyridine moiety. Its chemical structure can be represented as follows:
This structure contributes to its solubility and interaction with biological targets.
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride exhibits several mechanisms of action:
- AMPK Activation : Similar compounds have been shown to activate AMP-activated protein kinase (AMPK), leading to inhibition of cell growth in various cancer cell lines . AMPK activation is crucial for regulating cellular energy homeostasis and has been linked to anti-cancer effects.
- CYP Inhibition : Research indicates that derivatives of this compound can inhibit cytochrome P450 enzymes (CYP51 and CYP5122A1), which are vital in sterol biosynthesis in pathogens like Leishmania . This inhibition can disrupt the growth of these parasites, suggesting a potential application in treating infections.
Anticancer Activity
Studies have demonstrated that related compounds show potent cytotoxicity against human breast cancer cell lines. For instance, the EC50 values for certain analogs range from 0.0093 µM to 0.043 µM, indicating strong anti-tumor activity . The following table summarizes the cytotoxicity data for selected compounds:
| Compound Name | EC50 (µM) | Targeted Cancer Type |
|---|---|---|
| ASP4132 | 0.019 | Breast Cancer |
| Compound 21a | 0.0093 | Breast Cancer |
| Compound 27b | 0.025 | Breast Cancer |
Antimicrobial Activity
In vitro studies have shown that piperazine derivatives exhibit varying degrees of antimicrobial activity against Leishmania species. The following table summarizes the efficacy against these pathogens:
| Compound Name | IC50 (µM) | Target Pathogen |
|---|---|---|
| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | ≤ 1 | Leishmania donovani |
| N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide | ≤ 1 | Leishmania donovani |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related compound in xenograft mouse models of breast cancer. The compound demonstrated significant tumor regression when administered orally, supporting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity Against Leishmania
In another study, compounds were tested for their ability to inhibit Leishmania proliferation. The most effective analogs showed IC50 values in the low micromolar range, indicating their potential as treatments for leishmaniasis .
Q & A
Q. What are the recommended safety protocols for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste.
- Storage : Keep in airtight containers under argon at -20°C to prevent hygroscopic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
